2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile
Overview
Description
2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile is an organic compound that features a thiophene ring substituted with a dimethylamino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile typically involves the reaction of thiophene-2-carbaldehyde with dimethylamine and a cyanide source. One common method is the Strecker synthesis, which involves the following steps:
Formation of the imine: Thiophene-2-carbaldehyde reacts with dimethylamine to form an imine intermediate.
Addition of cyanide: The imine intermediate reacts with a cyanide source, such as sodium cyanide or potassium cyanide, to form the nitrile group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Reduction: 2-(Dimethylamino)-2-(thiophen-2-yl)ethylamine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and nitrile groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-(furan-2-yl)acetonitrile: Similar structure with a furan ring instead of a thiophene ring.
2-(Dimethylamino)-2-(pyridin-2-yl)acetonitrile: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. The combination of the dimethylamino and nitrile groups further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-(dimethylamino)-2-thiophen-2-ylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQJGINXGUXZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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